3-amino-N,N,4-trimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

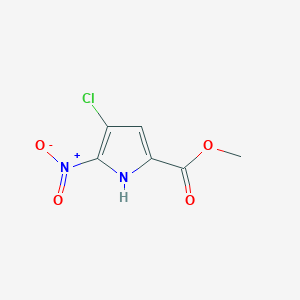

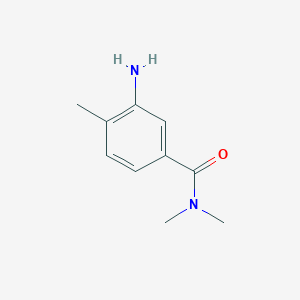

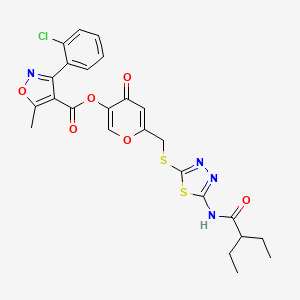

3-amino-N,N,4-trimethylbenzamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is typically a light yellow to yellow powder or crystals .

Molecular Structure Analysis

The molecular structure of 3-amino-N,N,4-trimethylbenzamide consists of a benzamide core with an amino group and three methyl groups attached . The exact spatial arrangement of these groups would depend on the specific synthesis method and conditions.Physical And Chemical Properties Analysis

3-amino-N,N,4-trimethylbenzamide is a light yellow to yellow powder or crystals . It has a molecular weight of 178.23 . The compound is typically stored at room temperature .科学的研究の応用

Synthesis and Characterization of Novel Compounds

Synthesis of Aromatic Polyimides

Research has explored the synthesis and characterization of novel aromatic polyimides, including compounds related to "3-amino-N,N,4-trimethylbenzamide." These studies focus on creating materials with specific properties, such as solubility in organic solvents and thermal stability, potentially applicable in high-performance materials and electronics (Butt et al., 2005).

Antioxidant Activity of Amino-Substituted Benzamides

Investigation into the electrochemical oxidation mechanisms of amino-substituted benzamides reveals their potential as powerful antioxidants by scavenging free radicals. This research provides insights into how these compounds can contribute to understanding the free radical scavenging activity of antioxidants (Jovanović et al., 2020).

Pharmacological Applications and Molecular Mechanisms

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Studies have shown that compounds like 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase (PARP), exhibit beneficial effects against ischemia/reperfusion injury in heart transplantation, indicating their potential in reducing myocardial reperfusion injury. This research opens pathways for exploring PARP inhibitors in therapeutic applications to prevent energy depletion and cellular damage (Fiorillo et al., 2003).

Neuroprotective Properties in Epilepsy

The neuroprotective effects of PARP inhibition, using compounds like 3-aminobenzamide, have been investigated in the context of hippocampal neuron death induced by seizures. Such studies highlight the therapeutic value of these inhibitors in preventing apoptosis and activating cell survival signaling pathways (Wang et al., 2007).

Modulation of DNA Methyltransferase Activity

Research has also delved into the interaction between poly(ADP-ribose) polymerases and DNA methylation processes, with studies suggesting that inhibitors like 3-aminobenzamide can affect DNA hypermethylation, potentially impacting gene expression and cellular functions (Reale et al., 2005).

Safety and Hazards

特性

IUPAC Name |

3-amino-N,N,4-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-4-5-8(6-9(7)11)10(13)12(2)3/h4-6H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPENLBANQJYBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N,N,4-trimethylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2741118.png)

![1-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B2741119.png)

![N-allyl-4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2741122.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2741125.png)

![1-[4-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741127.png)